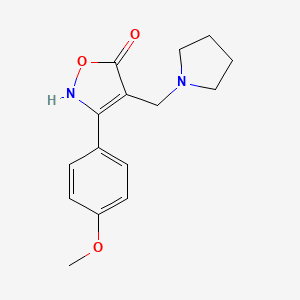
3-Phenyl-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyloxazolidine-2,5-dione is a heterocyclic organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
3-phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with carbon dioxide under high-pressure conditions. Another method includes the reaction of phenyl isocyanate with glycine, followed by cyclization to form the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of 3-phenyloxazolidine-2,5-dione often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional functional groups.
Substitution: Substituted oxazolidinones with diverse functional groups, enhancing their chemical and biological properties.
科学的研究の応用
3-phenyloxazolidine-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor for developing new drugs, particularly antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of polymers and materials with specific mechanical and thermal properties.
作用機序
The mechanism of action of 3-phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 3-phenylimidazolidine-2,4-dione
- 3-phenyl-4-imino-oxazolidine-2-one
- N-phenylcarbamates
Uniqueness
3-phenyloxazolidine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
特性
CAS番号 |
490-56-2 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC名 |
3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-6-10(9(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
NXNDWNOMLJUXLT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)









![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)


